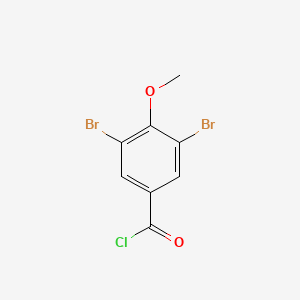
3,5-Dibromo-4-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Br2ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxybenzoyl chloride typically involves the bromination of 4-methoxybenzoyl chloride. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-methoxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.
Reduction: Zinc and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of amides or esters.
Reduction: Formation of 3,5-dibromo-4-methoxybenzene.
Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-4-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of substituted benzoyl derivatives.
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to synthesize inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for complex chemical synthesis.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing bromine atoms and the methoxy group influence the reactivity of the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-hydroxybenzoyl chloride: Similar structure but with a hydroxy group instead of a methoxy group.
3,4-Dibromobenzoyl chloride: Similar structure but with bromine atoms at the 3rd and 4th positions.
4-Methoxybenzoyl chloride: Similar structure but without bromine atoms.
Uniqueness: 3,5-Dibromo-4-methoxybenzoyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties that are not found in other similar compounds. The presence of bromine atoms enhances its reactivity towards nucleophiles, while the methoxy group provides additional sites for chemical modification.
Propriétés
Formule moléculaire |
C8H5Br2ClO2 |
|---|---|
Poids moléculaire |
328.38 g/mol |
Nom IUPAC |
3,5-dibromo-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5Br2ClO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 |
Clé InChI |
OUMLAMVDXFJCPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



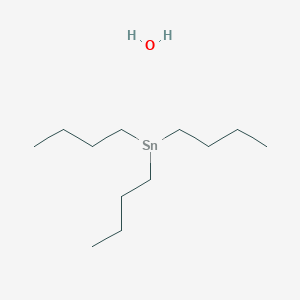
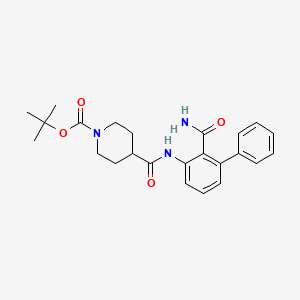

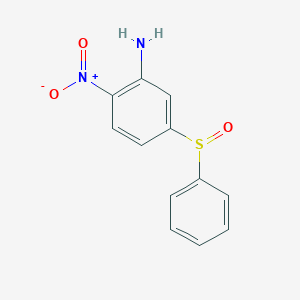
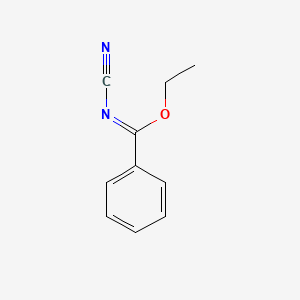
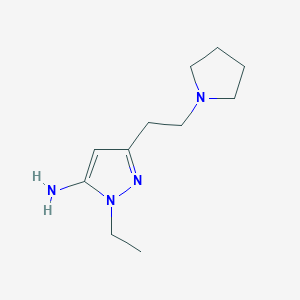
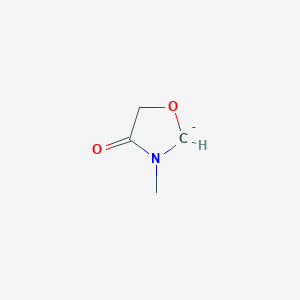
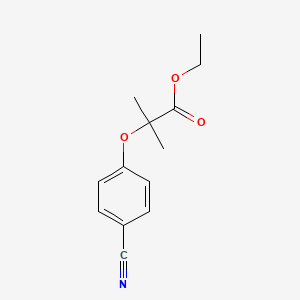

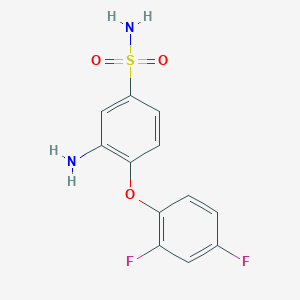
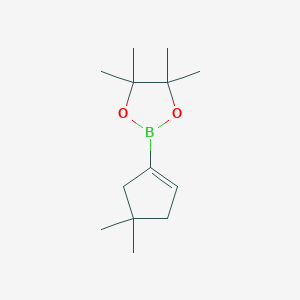
![3-[4-(3-Fluoro-benzyloxy)-phenyl]-propynoic Acid Methylamide](/img/structure/B8684577.png)
![1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B8684585.png)
